Methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

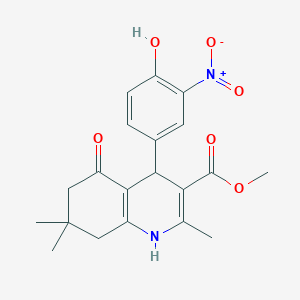

Methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexenone ring. Its structure includes a 4-hydroxy-3-nitrophenyl substituent at the 4-position of the quinoline framework and a methyl ester group at the 3-position.

Properties

IUPAC Name |

methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-10-16(19(25)28-4)17(11-5-6-14(23)13(7-11)22(26)27)18-12(21-10)8-20(2,3)9-15(18)24/h5-7,17,21,23H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOCHHZBQPEFGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-(4-oxo-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Reduction: Formation of 4-(4-hydroxy-3-aminophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of multiple functional groups allows it to engage in various interactions at the molecular level, affecting biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of hexahydroquinoline derivatives, many of which share the Hantzsch reaction as a common synthesis route. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Hexahydroquinoline Derivatives

*Molecular formula inferred from analogs.

Key Findings:

Ester groups (methyl vs. ethyl) affect solubility and metabolic stability. Methyl esters generally exhibit higher lipophilicity, favoring membrane permeability .

Synthesis Methods :

- Most analogs are synthesized via the Hantzsch reaction , combining aldehydes, β-ketoesters, and ammonium acetate. For example:

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... was synthesized using 4-methoxybenzaldehyde and methyl acetoacetate under acidic conditions .

- Ethyl 4-(4-chlorophenyl)-... utilized 4-chlorobenzaldehyde and ethyl acetoacetate with a magnetite catalyst .

Biological Activities: Antimicrobial Activity: Ethyl 4-(4-hydroxy-3-nitrophenyl)-... showed moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) . Calcium Modulation: Methyl 2,7,7-trimethyl-4-(3-nitrophenyl)-... demonstrated calcium channel blocking activity in cardiovascular studies . Antioxidant Potential: DL-Methyl 4-(4-methoxyphenyl)-... exhibited radical scavenging activity (IC₅₀ = 45 µM in DPPH assay) .

Industrial Applications :

- Ethyl 4-(2,5-dimethoxyphenyl)-... is used in dye synthesis due to its stable aromatic system .

- Benzyl derivatives (e.g., Benzyl 7-(4-methoxyphenyl)-...) are explored as intermediates in photodynamic therapy agents .

Biological Activity

Methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the research findings regarding its biological properties, including its potential as an antimicrobial and antioxidant agent.

- Molecular Formula : C21H24N2O6

- Molecular Weight : 400.4 g/mol

- IUPAC Name : this compound

- InChI Key : UJHYDQYGTUQPFH-UHFFFAOYSA-N

1. Antioxidant Activity

Research has demonstrated that derivatives of hexahydroquinoline compounds exhibit notable antioxidant properties. In vitro studies using the DPPH radical scavenging method indicated that several derivatives showed antioxidant activity ranging from 70% to 98% , suggesting their potential role in developing immune-boosting drugs .

2. Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. Notably:

- Effective Against : Escherichia coli and Bacillus subtilis.

A study reported that certain derivatives exhibited significant growth inhibition against these pathogens. Specifically, compounds labeled as 5r and 5v showed promising antibacterial effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in bacterial cells leading to cell death.

Case Study 1: Antioxidant Evaluation

A study evaluated a series of polyhydroquinoline derivatives for their antioxidant capacity using the DPPH assay. The results indicated that derivatives similar to methyl 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl exhibited antioxidant activities between 75% and 98% , highlighting their potential utility in pharmaceutical formulations aimed at oxidative stress-related conditions .

Case Study 2: Antibacterial Screening

In a comparative study of various polyhydroquinoline derivatives against common pathogens:

| Compound | E. coli Inhibition (%) | B. subtilis Inhibition (%) |

|---|---|---|

| 5c | 60 | 55 |

| 5i | No effect | No effect |

| 5r | 85 | 80 |

| 5v | 82 | 78 |

This table illustrates the significant antibacterial potential of selected derivatives compared to others that showed no activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.